molecular formula C11H18ClNO B1418734 [1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride CAS No. 1185442-53-8

[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride

Cat. No. B1418734
M. Wt: 215.72 g/mol
InChI Key: VNGIGROHYNDLSD-UHFFFAOYSA-N
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Description

“[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride” is a chemical compound with the CAS Number: 1185442-53-8 . It has a molecular weight of 215.72 . The compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The linear formula of “[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride” is C11 H17 N O . Cl H . This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom.


Physical And Chemical Properties Analysis

“[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 215.72 .

Scientific Research Applications

  • Electrophilic Amination of Catecholboronate Esters : This study discusses the amination of catecholboronate esters, including compounds structurally related to [1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride. It explores the catalytic asymmetric hydroboration and subsequent amination steps, highlighting the chemical processes and yields involved (Knight et al., 1997).

  • Synthesis and Alpha-Adrenoceptor Blocking Activity : This research investigates the synthesis of compounds closely related to the chemical . It focuses on their pharmacological properties, specifically their alpha-adrenoceptor blocking activity, and their potential application in medical science (Giardiná et al., 1997).

  • Anticoccidial and Antimicrobial Activity of Amine Derivatives : This study evaluates the antimicrobial and anticoccidial activities of amine derivatives. It explores the Michael type addition of an amine to create compounds with significant biological activities, which might include derivatives of [1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride (Georgiadis, 1976).

  • Antineoplastic Agents : The paper discusses the synthesis and biological evaluation of certain antineoplastic agents, including the analysis of compounds related to [1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride. It delves into their potential in inhibiting cancer cell growth (Pettit et al., 2003).

  • Synthesis of Novel Pyridinones : This research outlines the synthesis of substituted amino pyridinones, which may include derivatives or analogues of the chemical . The study investigates their preparation and potential antimicrobial activity (Patel et al., 2010).

properties

IUPAC Name

2-(4-ethoxyphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-10-7-5-9(6-8-10)11(2,3)12;/h5-8H,4,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGIGROHYNDLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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